molecular formula C23H30Cl5N3O B1202113 1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)- CAS No. 64046-79-3

1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-

Cat. No. B1202113
CAS RN: 64046-79-3
M. Wt: 541.8 g/mol
InChI Key: JETDZFFCRPFPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitrogen mustard analog of quinacrine used primarily as a stain in the studies of chromosomes and chromatin. Fluoresces by reaction with nucleic acids in chromosomes.

Scientific Research Applications

  • Synthesis of DNA Interacting Agents : This compound has been used in synthesizing DNA bis-intercalating agents, such as N1, N8-bis(9-acridinyl)-N4-(4-hydroxybenzyl)-spermidine, which are significant in studying DNA interactions (Moloney, Kelly, & Mack, 2001).

  • Antiparasitic Activity Research : Research has explored the use of this compound in synthesizing bis(9-amino-6-chloro-2-methoxyacridines) to test their antiparasitic activity against Plasmodium falciparum, Trypanosoma brucei, Trypanosoma cruzi, and Leishmania infantum, showing the significance of the linker in these compounds for antiparasitic activity (Girault et al., 2000).

  • Cytostatic and Schistosomicidal Activities : This compound is involved in the preparation of 9-acridinyl derivatives and their potential as cytostatic agents against melanoma cells, as well as their schistosomicidal activities (Hansen, Langvad, Frandsen, & Buchardt, 1983).

  • Analytical Methods in Pharmacokinetics : The compound has been a focus in developing analytical methods for quantifying similar compounds in plasma, aiding pharmacokinetic studies (Karle & Olmeda, 1988).

  • Crystal Structure Analysis : Its derivatives have been used in crystal structure analysis to understand molecular interactions, which is crucial for designing drugs with specific targets (Karle & Karle, 1988).

  • Antiviral Research : Certain derivatives of this compound have shown promising antiviral activities, offering potential for developing new antiviral agents (Lyakhov et al., 2000).

  • Gene Delivery Systems : Studies have explored its analogues like chloroquine in enhancing transfection in non-viral gene delivery systems, important for gene therapy (Cheng et al., 2006).

  • Antimalarial Research : An analogue of this compound has been evaluated for its anti-relapse activity against Plasmodium cynomolgi B, showing potential as an antimalarial agent (Dutta, Puri, Bhaduri, & Seth, 1989).

properties

CAS RN

64046-79-3

Product Name

1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-

Molecular Formula

C23H30Cl5N3O

Molecular Weight

541.8 g/mol

IUPAC Name

1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine

InChI

InChI=1S/C23H28Cl3N3O/c1-16(4-3-11-29(12-9-24)13-10-25)27-23-19-7-5-17(26)14-22(19)28-21-8-6-18(30-2)15-20(21)23/h5-8,14-16H,3-4,9-13H2,1-2H3,(H,27,28)

InChI Key

JETDZFFCRPFPDH-UHFFFAOYSA-N

SMILES

CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC

Canonical SMILES

CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl

Other CAS RN

4213-45-0

Pictograms

Acute Toxic; Irritant; Health Hazard

synonyms

Acrichine Yperite
Mustard, Quinacrine
Quinacrine Mustard
Yperite, Acrichine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-
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1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-
Reactant of Route 3
1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-
Reactant of Route 4
1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-
Reactant of Route 5
1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-
Reactant of Route 6
Reactant of Route 6
1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-

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